3-氯-N-(2-(3,4,5-三甲基-1H-吡唑-1-基)嘧啶-5-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide, also known as CMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMPB is a pyrimidine-based compound that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
科学研究应用
抗炎应用
与本化合物密切相关的吡唑并[3,4-d]嘧啶衍生物的研究表明,这些化合物表现出显着的抗炎特性。它们作为 COX-2 选择性抑制剂发挥作用,为开发新的抗炎药提供了潜在途径。分子建模研究证实了它们的生物活性,使其成为进一步药理学评估的宝贵候选物 (Raffa 等人,2009)。
抗癌和抗 5-脂氧合酶剂
已经合成并评估了新型吡唑并嘧啶的抗癌和抗 5-脂氧合酶活性,表明它们在癌症治疗和作为抗炎剂方面的潜力。这些化合物对癌细胞系表现出细胞毒性作用,并抑制 5-脂氧合酶,这是一种参与炎症的关键酶 (Rahmouni 等人,2016)。
抗病毒活性
基于苯甲酰胺的 5-氨基吡唑及其稠合杂环的合成已证明具有显着的抗禽流感病毒活性。这项研究为这些化合物的合成提供了一条新途径,突出了它们对禽流感 H5N1 毒株的显着抗病毒活性,从而为抗病毒药物开发提供了潜在的应用 (Hebishy 等人,2020)。
KCNQ2/Q3 钾离子通道开放剂
N-吡啶基和嘧啶基苯甲酰胺已被确定为 KCNQ2/Q3 钾离子通道开放剂,在癫痫和疼痛的动物模型中显示出疗效。这些发现表明这些化合物通过调节钾离子通道活性治疗神经系统疾病的治疗潜力 (Amato 等人,2011)。
合成和抗菌活性
新型杂环化合物的合成研究还表明,这些化合物具有抗菌活性。这些研究已导致开发出在解决抗生素耐药性方面具有应用前景的化合物,突出了吡唑和嘧啶衍生物在寻找新抗菌剂中的重要性 (Fahim 等人,2021)。
作用机制
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects .
Mode of Action
It is suggested that the strong hydrogen-bonding interactions between the nh moiety of the compound and the residual amino acids in the active site of the enzyme might play a role .
Biochemical Pathways
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .
Result of Action
It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .
属性
IUPAC Name |
3-chloro-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-10-11(2)22-23(12(10)3)17-19-8-15(9-20-17)21-16(24)13-5-4-6-14(18)7-13/h4-9H,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSNNMFHYGJPEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。